1-Boc-4-(1H-imidazole-1-carbonyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 1-boc (tert-butyloxycarbonyl) group and an imidazole-1-carbonyl moiety. The compound's structure can be represented as follows:
This compound is of interest in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules.
Research on similar compounds suggests that 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine may exhibit significant biological activities, including:
The synthesis of 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine can be achieved through various methods:
For example, one method involves reacting N-Boc-4-piperidinone with imidazole derivatives under basic conditions to form the desired product .
The applications of 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine include:
Interaction studies involving 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine focus on its binding affinity to biological targets, such as enzymes or receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. For instance, compounds containing imidazole rings have been shown to interact favorably with various protein targets due to their ability to form hydrogen bonds and coordinate with metal ions .
Several compounds share structural similarities with 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Piperidinone | Structure | Simple piperidine derivative without the imidazole moiety. |
| Imidazolium Salts | Structure | Contains a positively charged imidazole, often used in ionic liquids. |
| 2-Methylimidazole | Structure | A simpler imidazole derivative known for its catalytic properties. |
What sets 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine apart from these compounds is its combination of both a protected amine and an imidazole carbonyl, which may enhance its pharmacological properties compared to simpler analogs.
The computational investigation of 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine represents a critical area of research for understanding its molecular behavior and potential biological activities. This compound, with a molecular formula of C₁₄H₂₁N₃O₃ and molecular weight of 279.33 grams per mole, contains both piperidine and imidazole functional groups that contribute to its unique electronic and conformational properties [1]. The computational modeling approaches provide essential insights into the electronic structure, binding affinity, and conformational flexibility of this heterocyclic compound.
Density functional theory calculations using the B3LYP functional with the 6-311G(d,p) basis set have been employed extensively for investigating the electronic structure of piperidine and imidazole-containing compounds [2] [3]. The frontier molecular orbital analysis reveals critical information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the chemical reactivity and stability of 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine [4] [5].
The electronic structure calculations demonstrate that imidazole derivatives typically exhibit highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps ranging from 0.9042 to 4.4871 electron volts, depending on the specific substitution pattern and molecular environment [4] [6]. For compounds containing both piperidine and imidazole moieties, the electronic properties are significantly influenced by the intramolecular charge transfer mechanisms between the electron-donating piperidine nitrogen and the electron-accepting carbonyl group [7].
Table 1: Electronic Structure Parameters for Related Piperidine-Imidazole Systems
| Parameter | Value Range | Method | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.2 to -6.8 eV | B3LYP/6-311G(d,p) | [4] [8] |
| Lowest Unoccupied Molecular Orbital Energy | -0.8 to -2.1 eV | B3LYP/6-311G(d,p) | [4] [8] |
| Energy Gap | 0.9 to 4.5 eV | B3LYP/6-311G(d,p) | [4] [6] |
| Dipole Moment | 2.3 to 5.8 Debye | B3LYP/6-311G(d,p) | [9] [8] |
Molecular electrostatic potential analysis reveals that the imidazole nitrogen atoms serve as nucleophilic sites, while the carbonyl oxygen exhibits electrophilic character [10] [7]. The electrostatic potential distribution shows distinct regions of positive and negative charge that facilitate intermolecular interactions with biological targets [11]. The tert-butoxycarbonyl protecting group contributes to the overall electronic stabilization through its electron-withdrawing properties, affecting the charge distribution across the piperidine ring [12].
Natural bond orbital analysis indicates significant orbital interactions between the imidazole ring and the carbonyl functionality, with charge transfer occurring from the nitrogen lone pairs to the antibonding orbitals of the carbonyl group [9]. The gauge-independent atomic orbital calculations provide accurate chemical shift predictions for nuclear magnetic resonance spectroscopy, with characteristic signals for the imidazole protons appearing at 7.45-10.59 parts per million and carbonyl carbon resonances at approximately 193 parts per million [7].
Molecular docking studies employing AutoDock Vina and other computational platforms have demonstrated the binding affinity of imidazole-containing compounds to various protein targets [13] [14]. The binding interactions of 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine with biological macromolecules are primarily mediated through hydrogen bonding involving the imidazole nitrogen atoms and hydrophobic interactions of the piperidine ring [15] [16].
The molecular docking analysis reveals that imidazole derivatives typically exhibit binding energies ranging from -6.0 to -8.4 kilocalories per mole when interacting with protein active sites [13] [17]. The specific binding mode involves coordination of the imidazole nitrogen with amino acid residues such as histidine, aspartate, and serine, while the piperidine ring occupies hydrophobic pockets formed by aliphatic and aromatic residues [15] [18].
Table 2: Molecular Docking Results for Imidazole-Piperidine Derivatives
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Docking Software | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase II | -8.0 to -8.4 | His, Asp, Ser residues | AutoDock | [19] |
| Human Serum Albumin | -7.2 to -8.1 | Hydrophobic pocket | Molecular Docking | [20] |
| PARP-1 | -8.0 | Hydrogen bonding | AutoDock | [13] |
| p38α MAP Kinase | -7.7 to -8.3 | Conventional H-bonds | AutoDock Tools | [17] |
The binding affinity studies indicate that the positioning of the imidazole ring relative to the piperidine moiety significantly affects the interaction strength with biological targets [21]. Metal coordination studies demonstrate that imidazole nitrogen atoms can form stable complexes with transition metals such as nickel(II), copper(II), and zinc(II), with binding constants in the range of 10⁴ to 10⁶ M⁻¹ [22] [23].
Protein-ligand interaction analysis shows that the carbonyl oxygen of 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine can participate in additional hydrogen bonding networks, enhancing the overall binding stability [22]. The molecular recognition patterns suggest that compounds with this structural motif may exhibit selectivity for proteins containing complementary binding sites with appropriate geometric constraints [10].
Molecular dynamics simulations using GROMACS, NAMD, and Schrodinger platforms have provided detailed insights into the conformational behavior of piperidine-imidazole systems [24] [25] [26]. The conformational analysis reveals that the piperidine ring predominantly adopts chair conformations, while the imidazole ring maintains its planar geometry throughout the simulation trajectories [27] [28].
The conformational flexibility studies demonstrate that 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine exhibits multiple stable conformers differing primarily in the orientation of the tert-butoxycarbonyl group and the rotational state around the carbonyl-imidazole bond [29] [30]. The energy barriers for conformational interconversion range from 2 to 8 kilocalories per mole, indicating moderate flexibility at physiological temperatures [31].
Table 3: Conformational Parameters from Molecular Dynamics Simulations
| Conformational Parameter | Value | Simulation Time | Software | Reference |
|---|---|---|---|---|
| Piperidine Chair Conformation | 95% occupancy | 100 ns | GROMACS | [27] [28] |
| Imidazole Planarity | <3° deviation | 50 ns | NAMD | [29] |
| Carbonyl Rotation Barrier | 4.2 kcal/mol | 20 ns | Schrodinger | [30] |
| Root Mean Square Deviation | 1.38-7.15 Å | Variable | Multiple | [19] |
The molecular dynamics trajectories indicate that the piperidine ring maintains its chair conformation with puckering parameters consistent with experimental crystallographic data [32] [33]. The time-dependent conformational analysis shows that the compound samples multiple rotational states around the central bonds, with the most populated conformers corresponding to those with minimal steric clashes between the bulky tert-butoxycarbonyl group and the imidazole ring [34] [35].
Solvation effects significantly influence the conformational preferences, with polar solvents stabilizing extended conformations through hydrogen bonding with the carbonyl oxygen and imidazole nitrogen atoms [36]. The conformational sampling studies reveal that the compound exhibits enhanced rigidity upon binding to protein targets, with reduced flexibility contributing to the binding entropy penalty [21].
The positioning of substituents on the piperidine ring plays a crucial role in determining the biological activity of 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine derivatives. Research has demonstrated that the 4-position of the piperidine ring is particularly significant for optimal bioactivity profiles [1] [2] [3].
4-Position Substitution Effects
Studies examining piperidine derivatives with 4-position modifications have revealed that 4-methyl substituted piperidines demonstrate enhanced monoamine oxidase B (MAO-B) inhibitory activity, with inhibitory concentration values ranging from 0.497 to 303 nanomolar [1] [2]. The most potent derivative in this series, compound 14, exhibited an inhibitory concentration of 0.497 micromolar toward MAO-B, where the piperidine ring fourth position was substituted with a methyl moiety [1]. This finding suggests that small alkyl substituents at the 4-position can significantly enhance selectivity for MAO-B over MAO-A.
Furthermore, 4-hydroxyl substituted piperidine derivatives have shown optimal activity against both MAO-A and MAO-B enzymes. The compound with para-hydroxy piperidine ring substitution demonstrated maximum inhibitory activity, with inhibitory concentration values of 14.46 ± 0.00183 and 15.72 ± 0.00192 micromolar for MAO-A and MAO-B, respectively [1] [2]. These findings revealed that para-substitution of piperidine is preferable to meta-substitution, and the addition of a hydroxyl function increases the MAO inhibitory effect.
Comparative Positional Analysis
The comparison between 4-position and 3-position substitutions demonstrates significant differences in biological activity. When the substitution site in the piperidine ring changed from 4 to 3, the potencies of compounds improved substantially [3]. This positional effect has been attributed to optimal spatial orientation that facilitates better target binding interactions. The 4-position substitution provides conformational advantages that enable more favorable interactions with target proteins.
Conformational Flexibility Considerations
The impact of substituent positioning extends beyond direct binding interactions to influence conformational flexibility of the piperidine ring. Research has shown that substitution at the 2-position affects conformational flexibility, with implications for receptor binding dynamics [3] [4]. The 2-position modifications can introduce steric constraints that either enhance or hinder the molecule's ability to adopt optimal binding conformations.
| Compound Type | Target/Activity | IC50/Ki Range (nM) | Key SAR Findings |
|---|---|---|---|
| Piperidine-4-methyl derivatives | MAO-B inhibition | 0.497-303 | 4-methyl substitution enhances MAO-B selectivity |
| Piperidine-4-hydroxyl derivatives | MAO-A and MAO-B inhibition | 14.46-15.72 | Para-hydroxy substitution shows optimal activity |
| Piperidine-4-amino derivatives | Various receptor binding | 5.2-100 | Electron-donating groups increase affinity |
| Piperidine-4-carboxamide derivatives | Sigma-1 receptors | 3.7-22.5 | Benzyl groups at N-1 improve potency |
The imidazole carbonyl group in 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine represents a critical structural element that significantly influences target binding affinity and selectivity. This functional group serves as both a hydrogen bond acceptor and a site for specific protein interactions [5] [6] [7].
Carbonyl Group Binding Mechanisms
The carbonyl group in imidazole-containing compounds facilitates specific binding interactions through multiple mechanisms. Research has demonstrated that the carbonyl linkage is essential for activity, with complete loss of biological activity observed when this group is absent [5] [6]. The carbonyl oxygen atom can form hydrogen bonds with protein residues, particularly with amino acid side chains such as lysine and arginine.
In studies examining poly ADP-ribose polymerase (PARP) inhibitors, 1H-benzo[d]imidazole-4-carboxamide derivatives showed that the formation of hydrogen bonds was essential for PARP-1 inhibition activities [5]. The molecular docking studies revealed that compound 14p, which displayed the strongest inhibitory effects on PARP-1 enzyme with an inhibitory concentration of 0.023 micromolar, formed critical hydrogen bonds through its carbonyl group with the target protein.
Imidazole Ring Contributions to Binding Affinity
The imidazole ring system provides unique binding capabilities due to its amphoteric nature and ability to participate in both hydrogen bonding and π-π stacking interactions [8] [9]. The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, enabling versatile interactions with target proteins. The sp2 nitrogen (N-3) accepts hydrogen interactions, while the N-1 nitrogen, being relatively acidic, donates its hydrogen to interactions [10].
Research on SARS-CoV-2 main protease inhibitors demonstrated that imidazole derivatives showed strong binding affinities, with imidazolyl-methanone compounds displaying binding affinities of -8.3 to -8.2 kilocalories per mole. These compounds interacted with specific amino acid residues (HIS A:41—CYS A:145) within the main protease protein [7].
Electronic Effects on Binding Affinity
The electronic properties of the imidazole carbonyl group significantly influence binding affinity through modulation of electron density distribution. Studies have shown that electron-donating substituents on the imidazole ring enhance binding affinity, while electron-withdrawing groups can reduce activity [11] [10]. The imidazole ring's aromatic system exhibits electron-rich characteristics, with calculations showing natural charge values of -0.290, -0.013, -0.217, -0.194, and -0.092 for N-1, C-2, N-3, C-4, and C-5 respectively [10].
Comparative Binding Studies
Comparative analysis of imidazole versus benzimidazole systems reveals that benzimidazole derivatives generally show improved selectivity while maintaining comparable potency. The extended aromatic system in benzimidazole compounds provides additional π-π stacking opportunities with target proteins [12] [13]. Studies on histamine H3 receptor antagonists demonstrated that 4-benzimidazolyl-piperidinylcarbonyl-piperidine derivatives exhibited binding activity with Ki values of 0.5 nanomolar or less [13].
Carbonyl Group Structural Modifications
Research has explored various modifications to the carbonyl group to optimize binding affinity. Studies comparing carbonyl versus amide linkages consistently show that the carbonyl group is essential for activity, with amide replacements leading to significant reductions in potency [14] [15]. The carbonyl group's planar geometry and electron-withdrawing properties appear to be crucial for optimal target recognition.
The comparative analysis of heterocyclic variants in 1-Boc-4-(1h-imidazole-1-carbonyl)piperidine analogs reveals significant structure-activity relationships that guide rational drug design approaches. Different heterocyclic replacements and modifications provide insights into optimal molecular architectures for enhanced bioactivity [16] [17] [18].
Piperidine versus Piperazine Comparisons
Comparative studies between piperidine and piperazine-containing analogs demonstrate that piperidine derivatives generally exhibit higher potency against various biological targets. The six-membered saturated ring system of piperidine provides optimal spatial geometry for target binding interactions [19] [20]. Research on receptor binding studies showed that piperidine-based compounds achieved inhibitory concentration values 2-5 fold better than their piperazine counterparts.
The conformational flexibility differences between piperidine and piperazine systems significantly impact receptor selectivity. Piperidine derivatives show enhanced selectivity for dopamine D4 receptors, with compounds achieving nanomolar antagonist activity and greater than 500-fold selectivity over D2 receptors [16] [17]. This selectivity advantage stems from the piperidine ring's ability to adopt specific conformations that complement the D4 receptor binding site.
Imidazole versus Alternative Heterocycles
Comparative analysis of imidazole versus other five-membered heterocycles reveals the unique advantages of the imidazole system. Studies comparing imidazole with triazole and pyrazole derivatives in similar scaffolds show that imidazole derivatives consistently demonstrate superior binding affinity and selectivity profiles [21] [7]. The imidazole ring's amphoteric nature and hydrogen bonding capabilities provide versatile interaction patterns with target proteins.
Research on Mycobacterium tuberculosis CYP121A1 inhibitors demonstrated that imidazole derivatives displayed minimum inhibitory concentrations in the range of 3.95-12.03 micrograms per milliliter, while triazole derivatives showed minimum inhibitory concentrations in the range of 4.35-25.63 micrograms per milliliter [21]. The propyloxy and isopropyloxy derivatives of 4-chloroaryl pyrazoles with imidazole showed binding affinities of 11.73 and 17.72 micromolar respectively, compared to the natural substrate.
Benzimidazole System Advantages
Benzimidazole derivatives represent an important class of heterocyclic variants that offer enhanced selectivity while maintaining potent biological activity. The fused benzene ring system provides additional π-π stacking interactions and improved pharmacokinetic properties [12] [13]. Studies on dopamine receptor ligands showed that benzimidazole-piperidine compounds achieved inhibitory concentration values ranging from 4.30 to 24.1 nanomolar with improved selectivity ratios.
The benzimidazole system's extended aromatic framework enables more specific interactions with target proteins through enhanced hydrophobic contacts and π-π stacking interactions. Research on 5-piperazinyl and 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones demonstrated that these derivatives exhibit D2 and 5-HT1A receptor binding affinities suitable for pharmaceutical applications [12].
Heterocyclic Ring Size and Substitution Effects
The analysis of different heterocyclic ring sizes reveals that six-membered rings generally provide optimal bioactivity profiles compared to five-membered alternatives. Studies on monoamine oxidase inhibitors showed that the optimal length of the linker between the methylenedioxyphenyl ring and the nitrogen-containing heterocyclic ring for MAO-B suppressive activity is 2-5 carbons, with maximum inhibitory activity observed when the heterocyclic ring is six-membered [1] [2].
Comparative Bioactivity Analysis
| Structural Feature | Bioactivity Impact | Selectivity Effect | Supporting Evidence |
|---|---|---|---|
| Piperidine vs Piperazine | Piperidine generally shows higher potency | Piperidine provides better receptor selectivity | IC50 values show 2-5 fold improvement |
| Imidazole vs Benzimidazole | Benzimidazole improves selectivity | Benzimidazole increases target specificity | Selectivity ratios >100-fold observed |
| Carbonyl vs Amide linkage | Carbonyl linkage essential for activity | Carbonyl enables specific binding interactions | Complete loss of activity without carbonyl |
| Heterocyclic vs Carbocyclic rings | Heterocyclic rings enhance multiple interactions | Heterocycles provide diverse binding modes | Molecular docking studies confirm interactions |